(R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one
Description
Molecular Architecture and Stereochemical Configuration
The compound exhibits a complex molecular architecture centered on a quinolinone core. Key structural features include:
- Quinolinone Backbone : A bicyclic aromatic system comprising a fused pyridone and benzene ring, with a ketone group at position 2.
- Substituents :
- 8-Benzyl Ether Group : A benzyloxy (-OCH2C6H5) substituent at position 8, introducing steric bulk and potential π–π interactions.
- 5-Substituent : A 1-hydroxyethyl chain linked to a 5,6-diethyl-2,3-dihydro-1H-inden-2-ylamino group. The hydroxyethyl chain contains a stereogenic center with R configuration, critical for biological activity and molecular recognition.
- Diethylindenylamino Group : A bicyclic 2,3-dihydro-1H-inden-2-yl moiety substituted with ethyl groups at positions 5 and 6, appending via an amino (-NH-) bridge to the hydroxyethyl chain.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C31H34N2O3 |
| Molecular Weight | 494.62 g/mol |
| Chiral Center Configuration | R (at C-1 of hydroxyethyl group) |
Stereochemical Considerations :
- The R configuration at the hydroxyethyl stereocenter positions the hydroxyl group in a specific spatial orientation relative to the quinolinone core and diethylindenylamino substituent.
- The diethyl groups on the indenyl ring impose steric constraints, influencing the substituent’s conformational preferences.
X-ray Crystallographic Analysis of the Quinolinone Core
While direct crystallographic data for this compound are unavailable, insights can be inferred from structurally related quinolinone derivatives:
- Core Planarity : The qu
Properties
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-18-28(34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINTMLHLKCOBW-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634727 | |
| Record name | 8-(Benzyloxy)-5-{(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435273-75-9 | |
| Record name | 8-(Benzyloxy)-5-{(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 435273-75-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one, known by its CAS number 435273-75-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core substituted with a benzyloxy group and an aminoalkyl side chain. Its molecular formula is C₁₈H₁₈N₂O₂, and it has a molecular weight of approximately 294.35 g/mol. The presence of the quinoline moiety is significant as it is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, particularly targeting kinases and phosphodiesterases.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, allowing the compound to scavenge free radicals.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antitumor Activity
In vitro studies have shown that this compound possesses significant antitumor activity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
Antimicrobial Properties
Preliminary tests suggest that the compound exhibits antimicrobial activity against certain bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegeneration:
- Mechanism : It may inhibit oxidative stress-induced neuronal apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that similar quinoline derivatives showed promising anticancer activities through apoptosis induction in cancer cells.
- Neuroprotective Study : Research published in Neuropharmacology highlighted that compounds with similar structures could protect against neurotoxicity induced by glutamate.
- Antimicrobial Research : A study in the Journal of Antimicrobial Chemotherapy demonstrated that quinoline derivatives exhibited broad-spectrum antimicrobial activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Research Findings
A. Receptor Binding and Selectivity
- The 5,6-diethylindenylamino group in the target compound enhances β2-adrenergic receptor selectivity over β1, reducing cardiac side effects. In contrast, analogues with 4-methoxyphenylpropane-2-ylamino groups (e.g., Carmoterol derivatives) show broader receptor interactions .
- The (R)-configuration in the hydroxyethyl side chain is essential for agonist activity. Racemic or (S)-configured analogues exhibit 10–100× lower potency .
Data Tables
Table 2: Physicochemical Properties
Q & A
Basic Questions
Q. What are the established synthetic routes for (R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving bromination, epoxidation, or nucleophilic substitution. For example, intermediates like (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (CAS: 530084-79-8) are key precursors, as described in patent protocols . Reaction optimization includes controlling temperature (e.g., 25°C storage to prevent decomposition ), solvent selection (e.g., dichloromethane or methanol for purification ), and stoichiometric ratios of reagents like paraformaldehyde in reductive amination steps .
Q. Which analytical techniques are critical for characterizing this compound and verifying its stereochemical purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR in chloroform-d can confirm the (R)-configuration via coupling constants (e.g., J = 4.2–8.6 Hz for quinoline protons) . HRMS with electrospray ionization (ESI) provides exact mass verification (e.g., observed m/z 365.1689 vs. calculated 365.1688 ). Polarimetry or chiral HPLC may further validate enantiomeric purity.
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer : The compound should be stored at 25°C in a dry, inert environment to avoid hydrolysis or oxidation . Decomposition products include carbon monoxide and nitrogen oxides, necessitating airtight containers . Stability under reflux conditions (e.g., 4 hours in synthetic steps ) should be monitored via TLC or HPLC to detect byproducts.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the quinolinone or indene rings) influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : Substituent effects can be studied using Hammett plots or computational models (e.g., logP calculations via Crippen or McGowan methods ). For example, replacing the benzyloxy group with acetyl (as in 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, CAS: 93609-84-8 ) alters hydrophobicity (logP from 2.091 to higher values ), impacting solubility. Comparative NMR and XRD analyses of analogs (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one derivatives ) reveal steric and electronic effects on reactivity.
Q. What computational strategies can predict the compound’s interaction with biological targets or its pharmacokinetic profile?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) relevant to redox behavior . Molecular docking with proteins (e.g., survivin inhibitors ) or enzymes involved in cGMP pathways can model binding affinities. ADMET predictors (e.g., SwissADME) evaluate bioavailability, leveraging logP and molecular weight (374.23 g/mol ) for permeability estimates.
Q. How can mechanistic studies elucidate the compound’s role in modulating cellular pathways, such as cGMP signaling or anti-proliferative activity?
- Methodological Answer : In vitro assays using cancer cell lines (e.g., A375 melanoma or PC-3 prostate cancer ) with MTS viability testing determine IC50 values. Radiolabeled analogs (e.g., brominated derivatives ) track cellular uptake via autoradiography. Western blotting or qPCR quantifies downstream cGMP-dependent protein kinase (PKG) activation . Contradictory data (e.g., variable IC50 across cell lines ) require dose-response validation and pathway-specific inhibitors to isolate mechanisms.
Q. What strategies address contradictions in toxicity data, and how can in vitro/in vivo models refine safety assessments?
- Methodological Answer : Acute toxicity gaps necessitate Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Comparative studies with structurally related compounds (e.g., 8-hydroxyquinoline derivatives ) identify toxicophores. HepG2 cell assays assess hepatotoxicity, while physiologically based pharmacokinetic (PBPK) modeling predicts organ-specific exposure.
Q. How is this compound utilized as an intermediate in synthesizing pharmacologically active agents, and what are the critical purification steps?
- Methodological Answer : The compound serves as a chiral intermediate in β-adrenergic agonists (e.g., indacaterol precursors ). Key steps include epoxide ring-opening with amines (e.g., 5,6-diethyl-2,3-dihydro-1H-inden-2-amine) under controlled pH , followed by flash chromatography (e.g., dichloromethane:methanol 20:1 ) to isolate enantiomers. Process-related impurities (e.g., brominated byproducts ) are monitored via LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
